4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid
CAS No.: 1281600-19-8
Cat. No.: VC8065688
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1281600-19-8 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 |
| IUPAC Name | 4-(2-pyridin-4-ylethylamino)benzoic acid |
| Standard InChI | InChI=1S/C14H14N2O2/c17-14(18)12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10H2,(H,17,18) |
| Standard InChI Key | OQPSADIBIBJPAP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)NCCC2=CC=NC=C2 |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)NCCC2=CC=NC=C2 |
Introduction
Key Findings
4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid (CAS: 1281600-19-8) is a heterocyclic organic compound featuring a benzoic acid core linked to a pyridine moiety via an aminoethyl bridge. This molecule has garnered significant attention in medicinal chemistry due to its structural versatility, enabling applications in drug development, corrosion inhibition, and materials science. Its synthesis involves nucleophilic substitution and hydrolysis, with optimized routes achieving yields exceeding 60% . Crystallographic studies reveal a V-shaped conformation stabilized by intramolecular hydrogen bonds and π-π interactions . The compound’s derivatives show promise as kinase inhibitors and fluorescent probes, underscoring its interdisciplinary relevance .
Structural and Molecular Characteristics
Chemical Identity
The compound’s systematic IUPAC name is 4-(2-pyridin-4-ylethylamino)benzoic acid, with a molecular formula of C₁₄H₁₄N₂O₂ and a molecular weight of 242.28 g/mol . Key identifiers include:
The structure comprises a benzoic acid group (-C₆H₄-COOH) and a pyridine ring connected by an -NH-CH₂-CH₂- linker. This arrangement facilitates both hydrogen bonding and π-stacking interactions, critical for its biological and material applications .
Conformational Analysis
X-ray crystallography reveals a dihedral angle of 7.13° between the carboxylic acid group and the benzene ring, despite an intramolecular N–H⋯O hydrogen bond . The pyridine and benzene rings adopt a V-shaped geometry, with an interplanar distance of 3.6332 Å due to π-π interactions . These features stabilize supramolecular assemblies in the solid state .
Synthesis and Optimization
Conventional Route
The synthesis typically involves two steps:
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Nucleophilic Substitution: Ethyl 4-chlorobenzoate reacts with 2-pyridinemethanamine in the presence of a base (e.g., K₂CO₃) to form an intermediate ester.
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Hydrolysis: The ester undergoes alkaline hydrolysis (e.g., NaOH/H₂O) to yield the carboxylic acid.
Reaction Equation:
Patent-Optimized Method
Physicochemical Properties
Stability and Reactivity
The compound is stable under ambient conditions but hygroscopic, requiring storage at 2–8°C in sealed containers . Its pKa values remain unreported, but the carboxylic acid group (expected pKa ~4.5) and pyridyl nitrogen (pKa ~5.5) confer pH-dependent solubility.
Spectroscopic Data
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IR (KBr): Broad O–H stretch at ~2500 cm⁻¹ (carboxylic acid), C=O stretch at 1680 cm⁻¹, and pyridine ring vibrations at 1600 cm⁻¹ .
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¹H NMR (DMSO-d₆): δ 8.50 (d, 2H, pyridine-H), 7.85 (d, 2H, benzoic acid-H), 4.10 (t, 2H, -CH₂-NH-) .
Applications in Science and Industry
Pharmaceutical Intermediates
The compound is a key precursor for nilotinib, a tyrosine kinase inhibitor used in chronic myeloid leukemia (CML) treatment . Its amino and carboxyl groups enable facile derivatization to enhance binding to BCR-ABL oncoproteins .
Corrosion Inhibition
Schiff base derivatives of 4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid exhibit >90% inhibition efficiency for mild steel in 1M HCl, attributed to adsorption on metal surfaces via N and O atoms .
Materials Science
The compound’s aromaticity and electron-rich pyridine ring make it suitable for fluorescent probes and metal-organic frameworks (MOFs) .
Crystallographic and Supramolecular Features
Single-crystal X-ray analysis (CCDC 970356) shows:
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